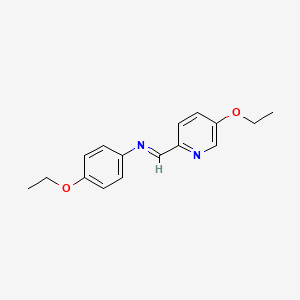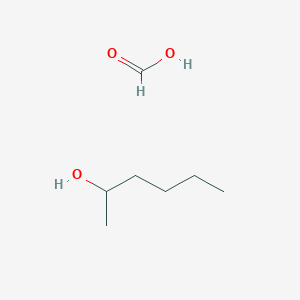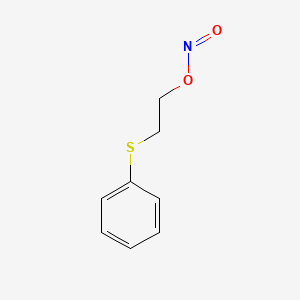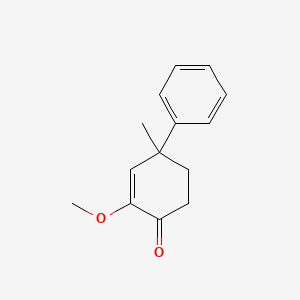![molecular formula C20H18ClN B14311943 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 116690-73-4](/img/structure/B14311943.png)
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step reactions. One common method includes the condensation of o-aminoaryl ketones with carbonyl compounds in the presence of catalysts like PEG-SO3H in aqueous media . This method is efficient and environmentally friendly, yielding high-purity products.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is increasingly common to minimize environmental impact .
化学反应分析
Types of Reactions
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .
科学研究应用
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making these compounds potential candidates for anticancer drugs .
相似化合物的比较
Similar Compounds
2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Similar structure but with an additional chlorine atom.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: Similar core structure but with different substituents.
Uniqueness
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group and the chlorine atom can enhance its interaction with biological targets, making it a valuable compound for further research .
属性
CAS 编号 |
116690-73-4 |
|---|---|
分子式 |
C20H18ClN |
分子量 |
307.8 g/mol |
IUPAC 名称 |
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C20H18ClN/c21-15-11-12-19-17(13-15)20(14-7-3-1-4-8-14)16-9-5-2-6-10-18(16)22-19/h1,3-4,7-8,11-13H,2,5-6,9-10H2 |
InChI 键 |
HBNZDGCXVZUAOA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)

![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)

![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)




![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)

